2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with:
- 3-Pyridin-3-yl group: Introduces aromatic π-system interactions and basicity.
- 1-Acetonitrile moiety: Provides polarity and serves as a synthetic handle for further modifications.
This compound is of interest in medicinal chemistry, particularly for kinase inhibition or as a building block in drug discovery due to its versatile substituents .
Properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCALCGVHACJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules. These compounds have been used in the development of drugs for the treatment of various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases.
Mode of Action
For instance, they have been used in the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones through a multi-component reaction.
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, affecting downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to their activation or inhibition. This binding can result in conformational changes that alter the activity of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux and metabolite levels, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles. The distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an amino group and a pyridine moiety, which contributes to its unique chemical reactivity and biological properties. The presence of the acetonitrile functional group enhances its interaction with various biological targets.
Research indicates that this compound modulates enzyme functions and cellular processes. It has been implicated in influencing important signaling pathways, particularly the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cellular responses.
Enzyme Interactions
The compound interacts with various metabolic enzymes, potentially binding to active or allosteric sites, thus modulating their activity. For instance, studies suggest it may affect the kinetics of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It is being investigated for its potential use against various pathogens, including bacteria and fungi. Preliminary studies indicate that it may exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several preclinical models. It was shown to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory therapeutic agent .
Case Studies and Research Findings
Recent studies have evaluated the biological efficacy of this compound through various experimental setups:
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | Contains an acetic acid group instead of acetonitrile | Acts as a multidentate ligand |
| 5-amino-pyrazole derivatives | Varying substitutions on the pyrazole ring | Different biological activities based on substituents |
| Pyridine derivatives | Pyridine ring with diverse functional groups | Varying reactivity and biological properties |
The specific combination of structural features in this compound allows for unique interactions that may not be possible with other derivatives, enhancing its therapeutic potential.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Preparation Methods
One-Pot Synthesis via Knoevenagel Condensation and Cyclization
A highly efficient one-pot synthesis method has been reported for related aminopyrazole derivatives, which can be adapted for the target compound. This method involves:
- Mixing appropriate starting materials such as 3-aminopyridine derivatives with malononitrile or cyanoacetohydrazide in a solvent mixture (e.g., ethanol-pyridine).
- Stirring at room temperature to promote Knoevenagel condensation, followed by cyclization to form the pyrazole ring.
- The reaction proceeds with tautomerizations and protonation steps to yield the 5-aminopyrazole structure.
- The product is isolated by filtration and purified by washing with chilled methanol.
This method provides good yields (around 80%) and avoids the need for isolating intermediates, making it atom-economical and operationally simple.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Knoevenagel condensation | 3-aminopyridine derivative + malononitrile in ethanol-pyridine (3:1), RT, 1 h | Formation of intermediate adduct |
| Cyclization | Continued stirring, possible heating | Formation of 5-aminopyrazole ring |
| Isolation | Filtration, washing with methanol | Pure 5-aminopyrazole derivative |
This approach was detailed in a 2022 study focusing on pyrazole derivatives and characterized by NMR, IR, and MS techniques.
Multi-Step Synthesis via Hydrazine Cyclization and Chlorination
Another approach involves:
Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.
Chlorination of this intermediate using phosphoryl chloride (preferred chlorinating reagent) in acetonitrile at ~60 °C for 2 hours to yield alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
Oxidation with manganese(IV) oxide to convert the dihydro-pyrazole to the aromatic pyrazole.
Hydrolysis of the ester group to the carboxylic acid under aqueous HCl conditions.
Decarboxylation by treatment with copper(II) oxide in a polar aprotic solvent at elevated temperatures (80–140 °C) to yield the pyrazole derivative.
This multi-step process allows for the selective functionalization of the pyrazole ring and the pyridine moiety, with chlorination and oxidation steps critical for the formation of the aromatic pyrazole core.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Forms pyrazolidine intermediate |
| Chlorination | Phosphoryl chloride in acetonitrile, 25–100 °C | 1.1–10 fold excess of chlorinating agent |
| Oxidation | MnO2, ~60 °C | Converts dihydro-pyrazole to pyrazole |
| Hydrolysis | Aqueous HCl, 25–100 °C | Ester to acid conversion |
| Decarboxylation | CuO, polar aprotic solvent, 80–140 °C | Removal of carboxylic acid group |
This method is well-documented in patent literature and provides a route to pyrazole derivatives with high purity and yield.
Synthesis via Nucleophilic Addition to β-Ketonitriles and Hydrazine Treatment
In another reported synthetic route:
- Boc-protected amino acids are converted into methyl esters.
- These esters undergo nucleophilic addition with acetonitrile anions to form β-ketonitriles.
- Treatment of β-ketonitriles with hydrazine yields aminopyrazoles.
- Subsequent reactions such as chlorination with phosphorus oxychloride and deprotection steps yield the target aminopyrazole derivatives.
This method allows for structural diversity and functional group tolerance, suitable for preparing substituted aminopyrazoles including those with pyridin-3-yl substituents.
| Step | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Boc-protected amino acids → methyl esters | Methyl esters |
| Nucleophilic addition | Acetonitrile anion + methyl esters | β-Ketonitriles |
| Hydrazine treatment | Hydrazine hydrate | Aminopyrazoles |
| Chlorination & Deprotection | Phosphorus oxychloride, acid deprotection | Substituted aminopyrazoles |
This method is detailed in synthetic organic chemistry literature focusing on pyrazolo[1,5-a]pyrimidine derivatives but is adaptable for the target compound.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| One-Pot Knoevenagel & Cyclization | Condensation, cyclization in ethanol-pyridine | Simple, atom-economical, mild conditions | Limited to compatible substrates | ~80% |
| Multi-Step Cyclization & Chlorination | Hydrazine cyclization, chlorination, oxidation, hydrolysis, decarboxylation | High selectivity, scalable | Multiple steps, requires chlorination reagents | Moderate to high |
| Nucleophilic Addition & Hydrazine | Esterification, nucleophilic addition, hydrazine treatment, chlorination | Structural versatility | Multi-step, requires protection/deprotection | Moderate |
Research Findings and Notes
The one-pot synthesis method is favored for its operational simplicity and good yields, making it suitable for rapid preparation and screening of analogues.
Chlorination with phosphoryl chloride in acetonitrile is a critical step in multi-step syntheses to introduce reactive sites on the pyrazole ring, enabling further functionalization.
The use of Boc-protected intermediates allows for selective functional group manipulation, improving overall synthetic flexibility.
Characterization of the products typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming the formation of the aminopyrazole core and the presence of the acetonitrile group.
Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine-3-carbaldehyde derivatives with hydrazine precursors, followed by acetonitrile functionalization. Key steps include:
- Using pyridin-3-yl-substituted aldehydes as starting materials (analogous to methods for pyridin-4-yl derivatives) .
- Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield .
- Employing HPLC (≥98% purity) for purification, as validated in structurally similar pyrazole-carbonitrile compounds .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves spatial conformation, as demonstrated for pyrazole-carbonitrile derivatives (e.g., R-factor ≤ 0.038, data-to-parameter ratio ≥ 12.5) .
- NMR spectroscopy : Use , , and 2D techniques (COSY, HSQC) to assign pyrazole and pyridine protons/carbons, with δ ~7.5–8.5 ppm for pyridin-3-yl protons .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or oxidoreductases (IC determination) using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- ADME prediction : Apply in silico tools (e.g., SwissADME) to estimate permeability and metabolic stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole-acetonitrile derivatives) and nucleophilic sites .
- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on pyridin-3-yl and acetonitrile moieties .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural analogs comparison : Benchmark against pyridin-4-yl derivatives to isolate pyridin-3-yl-specific effects .
Q. What experimental designs are robust for evaluating environmental fate and ecotoxicity?
- Methodological Answer :
- OECD Guideline 307 : Assess soil degradation via aerobic/anaerobic batch studies, monitoring half-lives (t) using HPLC .
- Aquatic toxicity testing : Use Daphnia magna (48-h LC) and algal growth inhibition assays, accounting for pH-dependent solubility .
- QSAR modeling : Predict bioaccumulation potential (log BCF) based on octanol-water partition coefficients (log P ~1.8) .
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
- Methodological Answer :
- Protecting group strategies : Temporarily block the 5-amino group with Boc or Fmoc to direct acetonitrile addition to the 1-position .
- Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling reactions, as applied in triazole-pyridine hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
